molecular formula C11H13ClN2O3 B2567814 (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid CAS No. 1562441-87-5

(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid

Cat. No.: B2567814
CAS No.: 1562441-87-5
M. Wt: 256.69
InChI Key: VQVQUERECAAVOX-VIFPVBQESA-N
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Description

(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid is a synthetic organic compound characterized by the presence of a chloropyridine moiety attached to a carbonyl group, which is further linked to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridine-2-carboxylic acid and the amino acid derivative, 3-methylbutanoic acid.

    Activation of Carboxylic Acid: The carboxylic acid group of 6-chloropyridine-2-carboxylic acid is activated using reagents such as thionyl chloride or carbodiimides to form an acid chloride or an active ester.

    Coupling Reaction: The activated carboxylic acid is then coupled with the amino group of the amino acid derivative under basic conditions, typically using a base like triethylamine, to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also implemented to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production and formulation.

Mechanism of Action

The mechanism of action of (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can bind to active sites, while the amide bond and the amino acid derivative provide additional interactions that enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(6-Bromopyridine-2-carbonyl)amino]-3-methylbutanoic acid
  • (2S)-2-[(6-Fluoropyridine-2-carbonyl)amino]-3-methylbutanoic acid
  • (2S)-2-[(6-Methylpyridine-2-carbonyl)amino]-3-methylbutanoic acid

Uniqueness

(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid is unique due to the presence of the chlorine atom in the pyridine ring, which can significantly influence its reactivity and binding properties. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.

Properties

IUPAC Name

(2S)-2-[(6-chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-6(2)9(11(16)17)14-10(15)7-4-3-5-8(12)13-7/h3-6,9H,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQUERECAAVOX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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